

## Investigating the selectivity profile of Prax-562 across ion channels

Author: BenchChem Technical Support Team. Date: December 2025



# Prax-562: A Comparative Analysis of Ion Channel Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **Prax-562** across various ion channels, with a focus on its performance relative to other established sodium channel blockers. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential for neuronal hyperexcitability disorders.

#### **Introduction to Prax-562**

**Prax-562** is a first-in-class small molecule developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1] It acts as a preferential inhibitor of persistent sodium current (INa), a key driver of seizure symptoms in certain genetic epilepsies like SCN2A-DEE and SCN8A-DEE.[1] Its mechanism of action suggests a superior selectivity for disease-state sodium channel (NaV) hyperexcitability, potentially offering an improved therapeutic window compared to standard-of-care treatments.[2]

## **Comparative Selectivity Profile of Prax-562**

Preclinical studies have demonstrated that **Prax-562** exhibits a distinct and more selective profile compared to other sodium channel blockers such as carbamazepine (CBZ) and lamotrigine (LTG).[3][4] **Prax-562** shows a potent and preferential inhibition of persistent INa



relative to the peak INa tonic/resting block.[3][4] This preferential targeting of the persistent current is believed to contribute to its improved preclinical tolerability.[3][4][5]

### **Quantitative Comparison of Inhibitory Activity**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Prax-562** and comparator compounds on different sodium channel currents.

| Compound                                     | Target                                        | IC50 (nM)       | Selectivity<br>(Persistent vs.<br>Peak Tonic) | Reference |
|----------------------------------------------|-----------------------------------------------|-----------------|-----------------------------------------------|-----------|
| Prax-562                                     | hNaV1.6<br>Persistent INa<br>(ATX-II induced) | 141             | 60x                                           | [3][4][6] |
| hNaV1.6<br>Persistent INa<br>(N1768D mutant) | 75                                            | -               | [3][4][6]                                     |           |
| hNaV1.6 Use-<br>Dependent Block<br>(10 Hz)   | 271                                           | 31x (vs. Tonic) | [3][4][6]                                     | _         |
| Carbamazepine<br>(CBZ)                       | hNaV1.6<br>Persistent INa                     | 77,500          | 30x                                           | [3][4][6] |
| Cenobamate                                   | hNaV1.6<br>Persistent INa                     | 71,690          | 24x                                           | [6]       |

**Prax-562** is significantly more potent in inhibiting the persistent sodium current of hNaV1.6, with an IC50 of 141 nM, making it at least 550 times more potent than other tested sodium channel blocking agents.[6] It also demonstrates a 60-fold selectivity for persistent INa over peak INa tonic block, a more favorable selectivity profile than both carbamazepine and cenobamate.[6] Furthermore, **Prax-562** exhibits potent use-dependent block, which is suggested to be beneficial during periods of high neuronal firing, such as seizures.[3][4][6]

**Prax-562**'s preferential inhibition extends to other NaV channel isoforms associated with hyperexcitability, including hNaV1.1, hNaV1.2, and hNaV1.5, with similar potencies and greater



preference for persistent over peak INa compared to hNaV1.6.[3]

### Impact on Neuronal Excitability

Studies on hippocampal CA1 pyramidal neurons in mouse brain slices have revealed that **Prax-562** reduces neuronal action potential (AP) firing with only minor effects on AP amplitude. [3] This suggests limited inhibition of peak INa compared to other NaV inhibitors like carbamazepine, which causes a more pronounced reduction in both intrinsic excitability and AP amplitude. [3][6] This differential effect may allow **Prax-562** to reduce pathological hyperexcitability while preserving physiologically relevant neuronal activity. [3][6]

### **Experimental Protocols**

The following section details the methodologies used in the preclinical evaluation of **Prax-562**'s selectivity profile.

#### **Automated Patch Clamp Recordings**

Objective: To determine the inhibitory effect of **Prax-562** on persistent and peak sodium currents.

Cell Line: HEK-293 cells stably expressing the human NaV1.6 channel (hNaV1.6) or the disease-associated mutant hNaV1.6-N1768D.[6]

#### Methodology:

- Whole-cell patch-clamp recordings were performed using an automated patch-clamp platform.[7]
- To measure persistent INa, cells were held at a membrane potential of -120 mV for 200 ms.
   [6] In some experiments, the persistent current was induced by Anemonia toxin II (ATX-II).[3]
   [4]
- To measure peak INa under different conditions, the following voltage protocols were used:
  - Tonic Block (TB): Cells were held at -120 mV with stimuli applied at a low frequency (0.2 Hz).



- Voltage-Dependent Block (VDB): The half-maximal inactivation voltage (V1/2) was determined.[6]
- Use-Dependent Block (UDB): A train of short voltage steps at a frequency of 10 Hz was applied from a holding potential of -120 mV.[6]
- Concentration-response curves were generated to calculate the IC50 values for each condition.

#### **Brain Slice Electrophysiology**

Objective: To assess the effect of Prax-562 on intrinsic neuronal excitability.

Tissue Preparation: Coronal brain slices containing the hippocampus were prepared from postnatal day 17-21 mice.[3]

#### Methodology:

- Action potentials were evoked in CA1 pyramidal neurons by injecting current steps.[3][6]
- The frequency of evoked APs was measured to evaluate neuronal excitability.
- The amplitude of the APs was measured to assess the inhibition of peak INa.[6]
- The effects of Prax-562 were compared to those of carbamazepine at equivalent effective concentrations.[3]

## Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental process for evaluating ion channel selectivity and the resulting selectivity profile of **Prax-562**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Praxis Precision Medicines Provides Update on Advancing Clinical Stage Portfolio Praxis Precision Medicines, Inc. [investors.praxismedicines.com]
- 2. Praxis Precision Medicines Announces Publication of Preclinical Data Highlighting Differentiated and Potent Antiepileptic Activity of PRAX-562 Praxis Precision Medicines, Inc. [investors.praxismedicines.com]
- 3. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRAX-562-is-a-Well-Tolerated-Novel-Persistent-Sodium-Current-Blocker-with-Potent-Anticonvulsant-Activity-in-Models-of-SCN2A-and-SCN8A-Gain-of-Function-Epilepsy [aesnet.org]
- 6. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the selectivity profile of Prax-562 across ion channels]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10856333#investigating-the-selectivity-profile-of-prax-562-across-ion-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com